Edulan II

Description

Historical Context of Apocarotenoid Chemistry

The study of carotenoids and their derivatives has a history rooted in the investigation of natural pigments. Carotenoids, characterized by their conjugated tetraterpene framework, were initially recognized for their vibrant colors in plants and other organisms. As research progressed, it became evident that these C40 compounds were not merely static pigments but were also subject to oxidative cleavage, yielding smaller molecules known as apocarotenoids researchgate.netresearchgate.net. This degradation can occur through chemical or physical mechanisms, as well as through enzyme-catalyzed reactions, notably by carotenoid cleavage oxygenases (CCOs) or carotenoid cleavage dioxygenases (CCDs) researchgate.netresearchgate.net. Early investigations into the volatile components of various natural sources, such as fruits and flowers, led to the identification and structural elucidation of numerous apocarotenoids, revealing their contribution to aroma and flavor profiles mdpi.com. The structural diversity of apocarotenoids, ranging from C10 to C30 compounds, highlighted the complexity of carotenoid metabolism and the potential for these derivatives to possess distinct biological activities and chemical properties researchgate.netmdpi.com.

Overview of Edulan II as a Target of Academic Inquiry

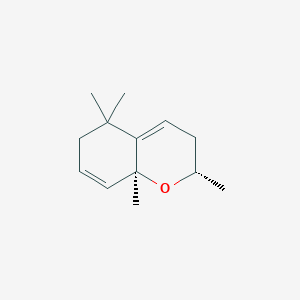

This compound, a C13 apocarotenoid with a benzopyran structure, is one such compound that has become a subject of academic inquiry. Its identification in natural products like passion fruit (Passiflora edulis) and quince, along with certain orchid species such as Trichocentrum tigrinum, has spurred interest in its formation and potential roles mdpi.comflavscents.com. Research into this compound often focuses on its chemical synthesis, stereochemistry, and occurrence. Studies have aimed to elucidate the biosynthetic pathways leading to this compound from its carotenoid precursors, typically involving oxidative cleavage steps mdpi.com. The stereoisomeric nature of edulans, including Edulan I and this compound, has also been a key aspect of research, with studies focusing on their chiral synthesis and the determination of their absolute configurations mdpi.comrsc.orgacs.orgglobalauthorid.com. The unique bicyclic ether structure of this compound distinguishes it within the family of C13 apocarotenoids, which also includes compounds like beta-ionone (B89335) and beta-damascenone mdpi.com.

Scope and Significance of this compound Research

The scope of research on this compound encompasses several areas. Chemical synthesis studies explore efficient routes to produce this compound and its stereoisomers, which is relevant for understanding its formation and potentially for industrial applications mdpi.comrsc.orgacs.org. Investigations into its natural occurrence contribute to the broader understanding of apocarotenoid distribution in the plant kingdom mdpi.comflavscents.com. Furthermore, research into the formation of this compound through enzymatic cleavage of carotenoids provides insights into the specificity and mechanisms of CCD enzymes mdpi.com.

Detailed research findings often involve spectroscopic analysis to confirm the structure and stereochemistry of synthesized or isolated this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for identification and quantification in complex natural matrices researchgate.netpublish.csiro.aumdpi.com.

Presented below are some key chemical properties of this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₂₀O | - | NIST WebBook nist.gov, Cheméo chemeo.com, PubChem nih.gov |

| Molecular Weight | 192.30 | g/mol | Cheméo chemeo.com, FlavScents flavscents.com |

| CAS Registry Number | 41678-30-2 | - | NIST WebBook nist.gov, The Good Scents Company thegoodscentscompany.com, Cheméo chemeo.com, FlavScents flavscents.com |

| IUPAC Standard InChI | InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,7,9-10H,6,8H2,1-4H3/t10-,13-/m1/s1 | - | NIST WebBook nist.gov, Cheméo chemeo.com |

| IUPAC Standard InChIKey | HUXGOQHTDHIKSS-ZWNOBZJWSA-N | - | NIST WebBook nist.gov, Cheméo chemeo.com |

| Water Solubility (est) | 11.62 | mg/L @ 25 °C | The Good Scents Company thegoodscentscompany.com, FlavScents flavscents.com |

| logP (Octanol/Water) | 3.466 | - | Cheméo (Calculated) chemeo.com |

Further calculated properties are available from databases like Cheméo chemeo.com.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 77.16 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -208.46 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 15.81 | kJ/mol | Joback Calculated chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 48.19 | kJ/mol | Joback Calculated chemeo.com |

| Critical Pressure (Pc) | 2497.50 | kPa | Joback Calculated chemeo.com |

These data points contribute to the characterization of this compound and are valuable for researchers studying its physical and chemical behavior.

Structure

3D Structure

Properties

CAS No. |

58116-29-3 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(2S,8aS)-2,5,5,8a-tetramethyl-3,6-dihydro-2H-chromene |

InChI |

InChI=1S/C13H20O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,7,9-10H,6,8H2,1-4H3/t10-,13-/m0/s1 |

InChI Key |

HUXGOQHTDHIKSS-GWCFXTLKSA-N |

Isomeric SMILES |

C[C@H]1CC=C2[C@@](O1)(C=CCC2(C)C)C |

Canonical SMILES |

CC1CC=C2C(CC=CC2(O1)C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Edulan Ii and Its Congeners

Enantioselective Synthesis Pathways

Enantioselective synthesis is crucial for obtaining pure stereoisomers of Edulan II and its congeners, as different enantiomers can exhibit distinct olfactory properties. Reported stereoselective syntheses typically involve two key stages: the controlled formation of stereocenters and the subsequent cyclization to form the pyran ring. uni.lunih.gov

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries and catalytic asymmetric methods have been explored to induce asymmetry during the synthesis of edulans and related compounds. One notable example is the enantioselective synthesis of (-)-Dihydrothis compound, which utilized lipase-catalyzed transesterification as a pivotal step. This biocatalytic approach on a diastereomeric mixture of dihydro-α-ionol successfully yielded (-)-Dihydrothis compound with a high enantiomeric excess of 92%. Lipase-mediated reactions, including esterification and hydrolysis, have also been effectively employed in the resolution of racemic intermediates in the synthesis of related apocarotenoids such as theaspiranes and ionones, highlighting the utility of biocatalysis in accessing enantioenriched precursors. uni.lunih.gov While not directly demonstrated for this compound in the provided information, catalytic asymmetric methodologies, such as the hetero-Diels-Alder reaction, have shown promise in the synthesis of related cyclic ether structures like dihydroactinidiolide. The use of chiral auxiliaries in Lewis acid-promoted cycloadditions also represents a broader strategy in asymmetric synthesis that could be relevant to the construction of the edulan core.

Resolution-Based Methods for Diastereoisomer Separation

Resolution of racemic mixtures or separation of diastereoisomers is a common strategy to obtain enantiopure edulans and their congeners. Lipase-mediated esterification has been successfully applied for the resolution of racemic alcohols, providing a route to enantiomerically enriched intermediates. uni.lunih.gov Preparative high-performance liquid chromatography (HPLC) has also been utilized for the separation of diastereoisomeric esters, allowing access to enantiopure building blocks. uni.lu In the synthesis of dihydroedulan isomers, flash chromatography has been reported as a method for separating the resulting diastereomers.

Stereocontrolled Formation of Key Stereocenters

The stereocontrolled creation of the stereocenters, particularly those adjacent to the oxygen atom in the benzopyran ring, is fundamental to the enantioselective synthesis of edulans. uni.lunih.gov One approach involves the alkylation of cyclohexanone (B45756) derivatives with chiral building blocks. These chiral synthons can be derived from readily available chiral precursors, such as (R)- and (S)-3-hydroxybutyric acid methyl esters, allowing for the control of stereochemistry in the nascent carbon chain that will form part of the edulan framework. uni.lunih.gov The choice of chiral starting materials or reagents dictates the absolute configuration of the newly formed stereocenters. For instance, the stereochemistry of an alkyne diol intermediate, relevant to the synthesis of related compounds, can be controlled through the use of a chiral alcohol. Stereocontrolled cyclization reactions are also integral to establishing the final relative and absolute configurations within the bicyclic structure.

Cyclization Strategies for Benzopyran Ring Formation

The formation of the characteristic benzopyran ring is a crucial cyclization step in the synthesis of this compound and its congeners. uni.lunih.gov Various acid-catalyzed methods have been developed for this transformation.

Lewis Acid-Catalyzed Cyclizations (e.g., Boron Trifluoride Etherate)

Lewis acids, such as boron trifluoride etherate, are effective catalysts for promoting the cyclization reactions that lead to the formation of the benzopyran core of edulans. uni.lunih.gov Specifically, the cyclization of diol precursors using boron trifluoride etherate has been reported to yield edulans. uni.lunih.gov Lewis acid catalysis is a versatile tool in organic synthesis for facilitating cyclization reactions, including the formation of cyclic ethers, by coordinating to oxygen-containing functional groups and increasing the electrophilicity of carbon centers, thereby promoting intramolecular attack by a nucleophile.

Acid-Catalyzed Cyclizations from Dihydroxy Precursors

Acid-catalyzed cyclization of dihydroxy precursors is a well-established method for constructing the benzopyran ring system found in this compound. The cyclization of a suitable diol precursor under acidic conditions has been shown to produce (±)-Edulan II. uni.lu Similarly, the treatment of diols and triols derived from alpha-ionone (B122830) with acetic acid has been reported to yield dihydropyran derivatives, including dihydroedulan I and dihydrothis compound. thegoodscentscompany.com This type of cyclization involves the protonation of a hydroxyl group, followed by intramolecular attack of another hydroxyl group or an appropriately positioned double bond, leading to ring closure and formation of the cyclic ether. The efficiency and stereochemical outcome of these acid-catalyzed cyclizations can be influenced by the specific acid catalyst used, the reaction conditions, and the structure of the dihydroxy precursor.

Synthesis of Structurally Related this compound Derivatives

The structural complexity of this compound and its isomers, particularly the presence of multiple stereocenters, necessitates advanced synthetic strategies to control stereochemistry and regiochemistry mdpi.comresearchgate.net.

Preparative Routes to Dihydroedulan Isomers

Dihydroedulan isomers, such as Dihydroedulan I and Dihydrothis compound, are saturated analogues of Edulan I and this compound, respectively icipe.org. They have been identified as trace components in passionfruit juice icipe.org. Synthetic routes to dihydroedulan isomers often involve the cyclization of suitable precursors.

One approach to the synthesis of dihydroedulan isomers involves the cyclization of a dehydro-diol derived from α-ionone tandfonline.com. The dehydro-diol (7) can be cyclized using acetic acid to yield tetrahydropyran (B127337) derivatives, including dihydroedulan I (9a) and dihydrothis compound (9b) tandfonline.com. This reaction produced dihydroedulan I and II in approximately 20% yield each tandfonline.com.

Another synthetic study described the preparation of (-)-Dihydrothis compound and related compounds starting from (2R,1'RS)-dihydro-α-ionol. This synthesis utilized a lipase-catalyzed enantioselective transesterification as a key step to obtain the enantiomerically enriched starting material researchgate.netgoogle.com.

Dihydroedulan I and II have been shown by synthesis to be epimeric 2,3,4,4a,5,6-hexahydro-2,5,5,8a-tetramethyl-(8aH)-1-benzopyrans icipe.org.

| Compound | Starting Material | Key Reaction | Conditions | Yield (%) | Reference |

| Dihydroedulan I | Dehydro-diol (7) | Cyclization | Acetic acid | ~20 | tandfonline.com |

| Dihydrothis compound | Dehydro-diol (7) | Cyclization | Acetic acid | ~20 | tandfonline.com |

| (-)-Dihydrothis compound | (2R,1'RS)-dihydro-α-ionol | Lipase-catalyzed transesterification, followed by synthesis steps | Enzymatic resolution | Not specified | researchgate.netgoogle.com |

Synthetic Approaches to Dihydro-oxo-edulan Isomers

3,4-Dihydro-3-oxo-edulan isomers are another class of edulan-related compounds, known for their tobacco-like odor and presence in tobacco, passionfruit, oak wood, and Chardonnay juice mdpi.comresearchgate.net. Enantioselective synthetic approaches have been developed to study the chiral composition of natural 3,4-dihydro-3-oxo-edulan isomers mdpi.comresearchgate.net.

One approach to the enantioselective synthesis of 3,4-dihydro-3-oxo-edulan isomers involves a resolution strategy mdpi.comresearchgate.net. Racemic 3-oxo-retro-ionol (110) can be prepared from racemic α-ionone mdpi.com. This alcohol is then transformed into a chiral derivative, such as the (R)-2-phenylpropionate ester mdpi.com. Diastereoisomeric esters can be separated using preparative HPLC and subsequently hydrolyzed using an enzyme like pig liver esterase (PLE) to yield enantiopure alcohols, (S)-110 and (R)-110 mdpi.com. These enantiopure alcohols can then be subjected to simultaneous distillation/extraction treatment at pH 1 to afford enantiopure diastereoisomers of 3,4-dihydro-3-oxo-edulan, (S)-111 and (R)-111 mdpi.com.

An analogous synthetic approach was developed to study the chiral composition of natural 3,4-dihydro-3-oxo-edulan isomers mdpi.comresearchgate.net.

| Compound | Starting Material | Key Steps | Resolution Method | Reference |

| 3,4-Dihydro-3-oxo-edulan isomers (enantiopure) | Racemic 3-oxo-retro-ionol (110) | Derivatization with chiral auxiliary, diastereoisomer separation, hydrolysis | Lipase-catalyzed resolution (PLE) | mdpi.comresearchgate.net |

Advanced Spectroscopic and Computational Approaches for Edulan Ii Structural Elucidation

High-Resolution Spectroscopic Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, providing unique fingerprints that reveal details about its functional groups, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. egyankosh.ac.innptel.ac.inox.ac.ukresearchgate.netlehigh.edu Different NMR experiments, such as ¹H NMR and ¹³C NMR, yield data on chemical shifts, spin-spin coupling constants, and signal intensities, which are crucial for assigning atoms and understanding bonding environments. nptel.ac.inlehigh.edu For complex molecules, 2D NMR techniques like COSY, HSQC, and HMBC provide correlations between nuclei, allowing for the construction of the molecular skeleton. nptel.ac.in The relative configuration of chiral centers can often be determined by analyzing coupling constants and through-space correlations observed in NOESY experiments. nptel.ac.in Determining absolute configuration typically requires additional methods, which can include comparing experimental NMR data to computationally predicted values for different stereoisomers or derivatization with a chiral auxiliary followed by NMR analysis. While NMR is a standard tool in the structural elucidation of compounds like Edulan II, specific detailed NMR spectral data for this compound were not available in the consulted search results.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and structural subunits. egyankosh.ac.innptel.ac.inox.ac.ukresearchgate.netlehigh.edu Electron ionization (EI) MS is a common technique that produces a molecular ion (M⁺) peak, corresponding to the molecular weight, and fragment ions formed by the dissociation of the molecular ion. nptel.ac.inlehigh.edu The pattern of these fragment ions is characteristic of the molecule's structure. High-resolution MS (HRMS) can determine the exact molecular mass, allowing for the determination of the molecular formula. nptel.ac.inlehigh.edu this compound has a molecular formula of C₁₃H₂₀O and a molecular weight of approximately 192.30 g/mol . nih.govnih.govnist.govchemeo.com this compound has been identified using Gas Chromatography-Mass Spectrometry (GC-MS), where its identification was based on comparing its retention time and mass spectrum to library data. impactfactor.orgresearchgate.net An electron ionization mass spectrum for this compound is available through resources like the NIST WebBook. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies in Structural Validation

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. egyankosh.ac.innptel.ac.inox.ac.uklehigh.edu Characteristic absorption bands in the IR spectrum correspond to specific bond types and functional groups, such as hydroxyl, carbonyl, and carbon-carbon double bonds. nptel.ac.inlehigh.edu Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated pi systems. egyankosh.ac.innptel.ac.inox.ac.uklehigh.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption bands can indicate the extent of conjugation. egyankosh.ac.in While IR and UV-Vis spectroscopies are valuable tools for structural validation and are typically used in conjunction with NMR and MS for complete structure elucidation, specific IR and UV-Vis spectral data for this compound were not detailed in the consulted search results. ox.ac.uk

Computational Chemistry for Structural and Electronic Properties

Computational chemistry methods provide theoretical insights into the structure, stability, and electronic properties of molecules, complementing experimental spectroscopic data.

Density Functional Theory (DFT) for Geometrical Parameters and Electronic Spectra

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. core.ac.ukunica.itresearchgate.net DFT calculations can predict various molecular properties, including optimized geometries (bond lengths, angles, dihedral angles), vibrational frequencies (which can be compared to IR spectra), and electronic transitions (which can be compared to UV-Vis spectra). unica.itresearchgate.net DFT can also be used to calculate NMR parameters like chemical shifts and coupling constants, aiding in the assignment of experimental NMR signals and the determination of stereochemistry. researchgate.net While DFT is a powerful tool in modern structure elucidation, specific applications of DFT calculations specifically for determining the geometrical parameters or electronic spectra of this compound were not found in the consulted search results.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. researchgate.netacgpubs.orgresearchgate.netmdpi.com MD simulations track the movement of atoms and molecules over time according to the laws of classical mechanics, providing insights into conformational flexibility, dynamics, and interactions. researchgate.netmdpi.com Analyzing MD trajectories can reveal the accessible conformational space of a molecule and the relative populations of different conformers. This is particularly useful for flexible molecules where conformation can influence spectroscopic properties and biological activity. While MD simulations are valuable for understanding the conformational landscape of molecules, specific MD simulations focused on the conformational analysis of this compound were not found in the consulted search results. acgpubs.org

Computer-Assisted Structure Elucidation (CASE-3D) Techniques

Computer-Assisted Structure Elucidation (CASE) systems are computational tools designed to determine or verify chemical structures based on experimental spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. acdlabs.comacdlabs.comresearchgate.net CASE methodologies aim to provide an unbiased evaluation of experimental data by generating candidate structures consistent with the input information. americanlaboratory.com Modern CASE systems can handle complex molecules, including natural products. acdlabs.com

CASE-3D techniques specifically incorporate three-dimensional structural information into the elucidation process. This often involves utilizing data from NMR experiments sensitive to through-space correlations, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide insights into the spatial proximity of nuclei. acdlabs.comresearchgate.net By combining connectivity information derived from experiments like COSY, HSQC, and HMBC with spatial constraints from NOESY/ROESY, CASE-3D systems can help in determining the relative configuration and preferred conformation of a molecule. acdlabs.comresearchgate.netamanote.com

A typical workflow in CASE involves inputting the molecular formula (often determined from high-resolution MS data) and a comprehensive set of 1D and 2D NMR data (e.g., 1H, 13C, COSY, HSQC, HMBC). acdlabs.comamericanlaboratory.com The software then generates a Molecular Connectivity Diagram (MCD) representing the atom connectivities consistent with the NMR correlations. acdlabs.comresearchgate.netamericanlaboratory.com Based on the MCD and the molecular formula, the system enumerates possible candidate structures. These candidates are then evaluated and ranked by comparing their predicted spectroscopic data (particularly NMR chemical shifts) with the experimental data. acdlabs.commeilerlab.org In CASE-3D, the spatial information from NOESY/ROESY is used to filter or rank candidate structures based on their predicted 3D arrangements. acdlabs.comresearchgate.net

While this compound's structure has been established and characterized, likely through a combination of spectroscopic methods and potentially synthesis or comparison with known compounds, specific published details regarding its structural elucidation using a CASE-3D approach, including the experimental NMR data used as input for the software and the resulting candidate structures or ranking, were not found in the search results. Therefore, detailed research findings and data tables illustrating the application of CASE-3D specifically to this compound cannot be presented here.

Natural Occurrence and Proposed Biogenetic Pathways of Edulan Ii

Detection and Isolation from Biological Sources

Edulan II has been identified and isolated from a variety of biological sources, highlighting its widespread, albeit often trace, occurrence.

This compound is recognized as a trace component contributing to the flavor of purple passion fruit (Passiflora edulis). mdpi.comthegoodscentscompany.com It is considered a key flavor constituent in this fruit. thegoodscentscompany.com Studies on Passiflora edulis have reported the presence of this compound among its constituents. hygeiajournal.comasianjpr.com While initially described as a key flavor substance of purple passionfruit, some research suggests that isomeric edulans might not play a decisive role in the flavor of passionfruit juice, with a "weak, woody, and camphoraceous note" being determined for a synthetic sample compared to a previously described "sweet, floral, rose-like note". acs.org

Research has indicated the presence of this compound as a metabolite produced by microorganisms. Specifically, this compound has been identified in the methanolic extract of Pseudomonas aeruginosa through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. impactfactor.orgresearchgate.netepa.gov This identification was made during studies investigating the volatile compounds produced by Pseudomonas aeruginosa isolated from clinical samples. impactfactor.orgresearchgate.netepa.gov

This compound has also been detected in fermented products, such as Chardonnay juice. mdpi.com This suggests that fermentation processes or the biological sources involved in fermentation can contribute to the presence of this compound. Other related compounds, such as 3,4-dihydro-3-oxo-edulan isomers, have also been found in Chardonnay juice. mdpi.com

Based on the available information, a summary of the detection of this compound in biological sources can be presented in the following table:

| Biological Source | Matrix | Detection Method | Notes |

| Passiflora edulis | Fruit volatiles | Not specified | Trace flavor component mdpi.comthegoodscentscompany.com |

| Pseudomonas aeruginosa | Methanolic extract | GC-MS | Identified metabolite impactfactor.orgresearchgate.netepa.gov |

| Chardonnay Juice | Juice | Not specified | Presence reported mdpi.com |

Identification in Microbial Metabolites (e.g., Pseudomonas aeruginosa)

Theoretical Aspects of Biogenesis from Carotenoids

The biogenesis of this compound is theoretically linked to the oxidative degradation of carotenoids, which are widespread isoprenoid compounds. mdpi.comresearchgate.netmdpi.com This process yields smaller derivatives known as apocarotenoids or norisoprenoids, which include compounds like this compound. mdpi.comresearchgate.net

Carotenoids can undergo degradation through both enzymatic and non-enzymatic oxidative cleavage mechanisms. mdpi.comacs.orgresearchgate.netplos.org Non-enzymatic processes can include photo-oxygenation, auto-oxidation, and thermal degradation. acs.org Enzymatic degradation is primarily attributed to dioxygenase systems. acs.org The relative abundance of a given apocarotenoid in nature is influenced by the abundance of its parent carotenoid precursors and the chemical stability of the apocarotenoid itself. mdpi.com Oxidative degradation of carotenoids can lead to the formation of various apocarotenoids, including C13, C11, C10, and C9 derivatives, which are often volatile and contribute to aromas. mdpi.com

Enzymatic cleavage of carotenoids is a significant pathway in the formation of apocarotenoids. Carotenoid cleavage oxygenases (CCOs) are a family of enzymes involved in the regiospecific cleavage of double bonds within the carotenoid framework. mdpi.com This family includes both dioxygenases and monooxygenases, which differ in their mechanism of oxygen addition to substrates. mdpi.com Dioxygenases catalyze the oxidation of a substrate without reducing one oxygen atom from dioxygen into water. mdpi.com While the detailed mechanisms can be complex due to involvement of chemical intermediates, these enzymes play a crucial role in generating cleavage products from carotenoids. mdpi.com Carotenoid cleavage dioxygenases (CCDs) are known to cleave carotenoids by oxidative processes, producing apocarotenoids. plos.orgresearchgate.netaocs.orgmdpi.com Specific CCDs are involved in the formation of various apocarotenoids, including those with C13 frameworks. plos.orgmdpi.com

The theoretical biogenesis of edulans, including this compound, from carotenoid precursors like 3-hydroxy-retro-α-ionol has been proposed. acs.orgacs.org This suggests a pathway involving the modification and cyclization of carotenoid-derived structures.

Here is a table summarizing the theoretical aspects of this compound biogenesis:

| Aspect | Description | Key Enzymes Involved (Proposed) |

| Precursor Compounds | Carotenoids (e.g., 3-hydroxy-retro-α-ionol) acs.orgacs.org | N/A |

| Degradation Mechanisms | Enzymatic oxidative cleavage, Non-enzymatic oxidation (photo-oxygenation, auto-oxidation, thermal) mdpi.comacs.orgresearchgate.netplos.org | Oxidoreductases (Dioxygenases, Monooxygenases), CCOs, CCDs mdpi.comacs.orgplos.orgresearchgate.netaocs.orgmdpi.com |

| Resulting Compounds | Apocarotenoids/Norisoprenoids, including C13 derivatives like this compound mdpi.comresearchgate.netmdpi.comresearchgate.net | N/A |

| Factors Influencing Abundance | Abundance of parent carotenoids, Chemical stability of apocarotenoid mdpi.com | N/A |

Molecular Recognition and Intermolecular Interaction Studies Involving Edulan Ii

In Silico Ligand-Protein Binding Research

In silico studies, utilizing computational tools and databases, provide a cost-effective and efficient approach to predict and analyze the potential binding interactions between a ligand, such as Edulan II, and target proteins ahievran.edu.trresearchgate.netnih.govresearchgate.netresearchgate.netnih.govbiorxiv.org. These methods can offer insights into the binding affinity, preferred binding sites, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Computational Docking with Transport Proteins (e.g., P-glycoprotein)

Computational docking studies have been employed to investigate the potential interactions of this compound with transport proteins like P-glycoprotein (P-gp) ahievran.edu.trresearchgate.netahievran.edu.tr. P-gp is an important efflux transporter involved in multidrug resistance in cancer therapy and the pharmacokinetics of various drugs nih.govscienceopen.com. Understanding how compounds interact with P-gp is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) properties ahievran.edu.trresearchgate.net.

Research involving the docking of various Passiflora compounds, including this compound, to P-gp has been conducted using programs like AutoDock4.2 ahievran.edu.trresearchgate.net. These studies aim to identify potential P-gp inhibitors among natural compounds ahievran.edu.trresearchgate.net. The binding energy calculated through docking simulations provides an estimate of the affinity between the ligand and the protein ahievran.edu.trresearchgate.netnih.gov. Lower binding energy values generally indicate a more stable interaction.

A study investigating compounds from Passiflora species explored their potential as P-gp inhibitors through molecular docking ahievran.edu.trresearchgate.net. This compound was included in a panel of 11 compounds docked against the 3D structure of P-gp ahievran.edu.trresearchgate.net. The docking analysis provided binding energy values for the interaction between P-gp and the tested ligands, including this compound ahievran.edu.tr.

| Ligand | Binding Energy (kcal/mol) |

| Luteolin | -10.7 |

| Chrysin | -8.6 |

| Hydroxyflavone | -8.7 |

| Apigenin | Data not explicitly shown for Apigenin binding energy in provided snippets, but identified as a candidate inhibitor. ahievran.edu.trresearchgate.net |

| Edulan I | -6.2 |

| This compound | Data not explicitly shown for this compound binding energy in provided snippets, but included in the study. ahievran.edu.trresearchgate.net |

| Chimaphilin | -6.8 |

| Beta-Amyrin | Data not explicitly shown for Beta-Amyrin binding energy in provided snippets. ahievran.edu.trresearchgate.net |

| Beta-Sitosterol | Data not explicitly shown for Beta-Sitosterol binding energy in provided snippets. ahievran.edu.trresearchgate.net |

| Oleanolic Acid | -8.9 |

| Stigmasterol | -8.6 |

| Tamoxifen | Data not explicitly shown for Tamoxifen binding energy in provided snippets. ahievran.edu.trresearchgate.net |

| Verapamil | Data not explicitly shown for Verapamil binding energy in provided snippets. ahievran.edu.trresearchgate.net |

Note: The specific binding energy for this compound was not explicitly present in the provided search snippets, although its inclusion in the study docking against P-gp was confirmed ahievran.edu.trresearchgate.net. The table includes data for other compounds from the same study where available.

These computational docking studies provide initial data on the potential of this compound to interact with transport proteins like P-gp, suggesting areas for further investigation.

Molecular Modeling Against Enzyme Targets (e.g., SARS-CoV-2 Main Protease)

Molecular modeling, including docking simulations, has also been applied to assess the potential interactions of various compounds, including natural products, with enzyme targets such as the SARS-CoV-2 Main Protease (Mpro) nih.govnih.govresearchgate.netnih.govresearchgate.net. Mpro is a crucial enzyme for viral replication, making it a significant target for antiviral drug development nih.govnih.govnih.gov.

In silico studies have explored the inhibitory potential of compounds from Passiflora species against the SARS-CoV-2 main protease (PDB ID: 6LU7) nih.gov. Molecular docking was used to determine binding energies and analyze interactions nih.gov. The binding strength is often defined by scoring functions, with lower binding energy indicating a more stable complex nih.gov.

In one study, this compound was among the Passiflora compounds investigated for their potential interaction with the SARS-CoV-2 main protease nih.gov. The study utilized molecular docking to assess the binding potential nih.gov.

| Ligand | Binding Energy (kcal/mol) |

| Remdesivir | -9.4 |

| Dexamethasone | -8.0 |

| This compound | Data not explicitly shown for this compound binding energy in provided snippets, but included in the study. nih.gov |

| Chimaphilin | Data not explicitly shown for Chimaphilin binding energy in provided snippets. nih.gov |

| Luteolin | -10.7 |

| Oleanolic Acid | Data not explicitly shown for Oleanolic Acid binding energy in provided snippets. nih.gov |

| Isoorientin | Data not explicitly shown for Isoorientin binding energy in provided snippets. nih.gov |

| Isoschaftoside | Data not explicitly shown for Isoschaftoside binding energy in provided snippets. nih.gov |

| Schaftoside | Data not explicitly shown for Schaftoside binding energy in provided snippets. nih.gov |

| Saponarin | Data not explicitly shown for Saponarin binding energy in provided snippets. nih.gov |

| Lucenin-2 | Data not explicitly shown for Lucenin-2 binding energy in provided snippets. nih.gov |

Note: The specific binding energy for the interaction between this compound and SARS-CoV-2 Main Protease was not explicitly present in the provided search snippets, although its inclusion in the study was confirmed nih.gov. The table includes data for other compounds from the same study where available.

These in silico modeling efforts provide preliminary data on the potential of this compound to interact with key viral enzymes, highlighting the utility of computational approaches in identifying potential lead compounds.

Stereochemical Considerations in Molecular Interactions

The stereochemistry of a molecule, particularly the presence of chiral centers, significantly influences its interactions with biological targets, which are often chiral themselves nih.govresearchgate.netnih.govresearchgate.netnih.gov. This compound possesses chiral centers, meaning it can exist as stereoisomers nih.govnist.govchemeo.com. These different spatial arrangements of atoms can lead to distinct binding profiles and biological activities nih.govresearchgate.netnih.govnih.gov.

Enantiomeric Specificity in Binding Events

Enantiomeric specificity refers to the phenomenon where different enantiomers of a chiral compound exhibit differential binding affinities or modes of interaction with a target protein nih.govresearchgate.netnih.govnih.gov. Proteins, being composed of chiral amino acids, often display selectivity towards one enantiomer over the other nih.govresearchgate.net. This stereoselectivity is a critical consideration in drug design and development nih.gov.

While specific detailed research findings on the enantiomeric specificity of this compound binding events were not extensively detailed in the provided search results, the general principle of enantiomeric specificity in protein binding is well-established nih.govresearchgate.netnih.govnih.gov. Studies on other chiral compounds interacting with various proteins, such as acetylcholinesterase or estrogen receptors, demonstrate that enantiomers can bind with differing affinities or induce different conformational changes in the protein researchgate.netnih.govnih.gov.

The synthesis and structures of Edulan I and this compound have been studied, identifying them as stereoisomers rsc.org. This confirms the existence of different spatial arrangements for these molecules. Given that many biological targets exhibit enantioselectivity, it is plausible that the different stereoisomers of this compound would interact differently with proteins. Further research specifically investigating the binding of individual this compound enantiomers to biological targets would be necessary to fully characterize their stereospecific interactions.

Advanced Analytical Methodologies for Edulan Ii Quantification and Profile Analysis

Advanced Chromatographic Separation Techniques

Chromatography plays a vital role in separating Edulan II from other co-eluting compounds in a sample matrix before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. impactfactor.orgresearchgate.netredalyc.orgfftc.org.twmdpi.comepa.govnih.govmagtech.com.cnwiley.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column. redalyc.orgjocpr.com The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum acts as a unique fingerprint for each compound, allowing for their identification by comparison to spectral libraries. impactfactor.orgredalyc.org

GC-MS has been successfully applied in the analysis of passion fruit, where this compound is found as a volatile compound contributing to its aroma profile. redalyc.orgfftc.org.twmdpi.comwiley.comnih.govspkx.net.cnscielo.brmdpi.comaidic.it Studies have utilized GC-MS to identify and quantify volatile compounds in passion fruit juice and wine, with this compound being among the detected components. redalyc.orgmdpi.comnih.govmagtech.com.cn For instance, GC-MS analysis of passion fruit juice has identified numerous volatile compounds, including esters, alcohols, aldehydes, ketones, terpenes, and sulfur compounds, with esters often being the most abundant class. redalyc.orgfftc.org.twspkx.net.cn this compound has also been detected using GC-MS in methanolic extracts of Pseudomonas aeruginosa and Penicillium expansum. impactfactor.orgresearchgate.netacademicjournals.org

Typical GC-MS conditions for volatile analysis might involve using a capillary column (e.g., DB-5MS), helium as the carrier gas, and a programmed oven temperature to achieve separation. impactfactor.orgscielo.brredalyc.orgjocpr.com Compound identification is commonly performed by comparing the obtained mass spectra and retention indices with those in databases like the NIST MS library. impactfactor.orgredalyc.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is an advanced chromatographic technique that offers significantly enhanced separation power compared to conventional one-dimensional GC. mdpi.commdpi.comleco.comspectroscopyonline.com It utilizes two different stationary phases in series, providing two independent separation mechanisms. leco.comchromatographyonline.com A modulator is placed between the two columns to trap and rapidly inject portions of the effluent from the first column onto the second column. leco.comchromatographyonline.com This results in a structured two-dimensional chromatogram (often displayed as a contour plot) where compounds are separated based on their retention times on both columns. leco.comspectroscopyonline.com

GC×GC offers increased peak capacity, improved resolution, and enhanced sensitivity, making it particularly suitable for analyzing complex samples with hundreds or thousands of components, such as flavor and fragrance profiles. mdpi.comleco.comspectroscopyonline.com While direct studies specifically detailing the GC×GC analysis of this compound were not extensively found, GC×GC has been successfully applied to the analysis of complex aroma bouquets in tropical fruits like passion fruit, where this compound is a known constituent. mdpi.com The enhanced separation provided by GC×GC can help resolve co-eluting peaks that may overlap in one-dimensional GC, leading to more accurate identification and quantification of compounds like this compound within these complex matrices. mdpi.comleco.comspectroscopyonline.com GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful combination for identifying a large number of volatile compounds. mdpi.commdpi.comspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating, identifying, and quantifying components in a liquid mixture. nist.govredalyc.org Unlike GC, HPLC is suitable for analyzing non-volatile or thermally labile compounds. It can be used for both analytical purposes (identification and quantification) and preparative purposes (isolation of compounds). jocpr.comnih.gov In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. researchgate.net Compounds in the sample separate based on their differential interactions with the stationary and mobile phases. researchgate.net Various detectors, such as UV-Vis detectors or mass spectrometers, can be used to monitor the separated compounds as they elute from the column. jocpr.comresearchgate.net

HPLC has been employed in the analysis of Passiflora species, including the analysis of compounds in passion fruit. redalyc.orgmagtech.com.cnresearchgate.net While the search results did not provide specific examples of using HPLC solely for the quantification of this compound, HPLC is a standard technique for analyzing various compounds found in passion fruit, such as organic acids and flavonoids. foodsciencejournal.comredalyc.orgmagtech.com.cnspkx.net.cn Preparative HPLC could potentially be used to isolate this compound from a complex extract for further structural elucidation or analysis. jocpr.com Analytical HPLC methods for Passiflora leaf compounds have utilized C18 stationary phases and mobile phases consisting of mixtures like methanol (B129727) and acetate (B1210297) buffer. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

Integration of Chemometrics in Spectroscopic Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. nih.govmdpi.com When integrated with spectroscopic or chromatographic data, chemometrics can extract meaningful information, identify patterns, and build predictive models, which is particularly useful for analyzing complex chemical profiles where this compound might be present.

Multivariate analysis techniques are a core component of chemometrics and are essential for interpreting complex datasets generated by analytical techniques like GC-MS or HPLC when analyzing samples containing this compound. nist.govnih.govmdpi.commdpi.com These techniques allow for the simultaneous analysis of multiple variables (e.g., peak areas or intensities of different compounds) to identify relationships, classify samples, and determine which variables contribute most to the observed variations. nih.govmdpi.commdpi.com

Principal Component Analysis (PCA) is a commonly used multivariate technique that reduces the dimensionality of complex data while retaining most of the original information. scielo.brspkx.net.cnaidic.itnih.govmdpi.commdpi.combg.ac.rs PCA can reveal clustering of samples based on their chemical profiles and identify the compounds that are most responsible for the differences between samples. scielo.braidic.itnih.govmdpi.com For example, PCA has been applied to GC-MS data of passion fruit volatile compounds to differentiate between different cultivars or ripening stages based on their aroma profiles. spkx.net.cnmdpi.com PCA has also been used in the analysis of essential oils where dihydro this compound was detected, showing significant variability in samples. bg.ac.rs

Future Directions and Emerging Paradigms in Edulan Ii Research

Development of Chemoenzymatic Synthetic Strategies

Traditional chemical synthesis of Edulan II often involves multi-step processes, frequently starting from precursors like alpha-ionone (B122830) rsc.orgtandfonline.commdpi.com. While these methods have successfully yielded this compound, they can sometimes involve harsh conditions, require protecting groups, and may lack stereoselectivity, which is crucial given the chiral centers present in this compound nist.govnih.gov.

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, offers a promising avenue to address these limitations. Enzymes can catalyze reactions with high specificity and efficiency under mild conditions, often leading to improved yields and enantioselectivity nih.govchemrxiv.org. While direct chemoenzymatic routes specifically for this compound are an active area for future development, studies on the synthesis of related carotenoid-derived compounds and other complex molecules have demonstrated the power of this approach mdpi.comnih.govchemrxiv.orgnih.govresearchgate.net. For instance, enzymatic methods have been employed in the enantioselective synthesis of other flavor compounds, highlighting the potential for applying similar strategies to the stereoselective production of this compound isomers mdpi.comnih.govresearchgate.net. Future research will likely focus on identifying or engineering enzymes capable of catalyzing key steps in the this compound synthesis pathway, such as specific cyclization or oxidation reactions, to develop more sustainable and efficient synthetic routes.

Integration of Machine Learning in Predictive Molecular Design

The application of machine learning (ML) in chemistry and materials science is rapidly expanding, offering powerful tools for predictive modeling and molecular design researchgate.netsciencedaily.comnih.govresearchgate.net. While direct applications of ML specifically for the design of this compound molecules are not extensively reported, the principles can be readily applied. ML algorithms can be trained on datasets of chemical structures and their properties or reactivities to build predictive models researchgate.netsciencedaily.com.

In the context of this compound, ML could be integrated into predictive molecular design in several ways. For example, models could be developed to predict the yield or stereochemical outcome of different synthetic routes based on reaction parameters researchgate.net. Furthermore, ML could be used to explore structural variations of the this compound scaffold and predict their potential properties, although the scope of this article is strictly limited to this compound itself. The integration of ML can accelerate the discovery and optimization of synthetic strategies for this compound by reducing the need for extensive experimental trial and error sciencedaily.com. Future work may involve developing specific ML models trained on data related to the synthesis and properties of cyclic ethers and related terpenes to guide the design of novel synthetic approaches towards this compound.

Exploration of Undiscovered Biogenetic Enzymes and Pathways

This compound is understood to be a carotenoid-derived norisoprenoid, originating from the degradation of carotenoids in plants researchgate.netacs.org. The biogenesis of such flavor compounds involves complex enzymatic pathways acs.orgresearchgate.netnih.govlookchem.com. While the general concept of carotenoid degradation is established, the specific enzymatic machinery and detailed pathways leading to this compound are still areas ripe for further exploration.

Identifying the specific enzymes involved in the cleavage of carotenoid precursors and the subsequent cyclization and modification steps that yield this compound is a key future direction. Research into the biogenesis of other volatile organic compounds in plants has successfully identified novel enzymes like terpene synthases and cytochrome P450s that catalyze intricate transformations acs.orgresearchgate.net. Advanced techniques in genomics, transcriptomics, and proteomics can be employed to identify candidate genes and proteins involved in this compound biosynthesis in natural producers like passion fruit researchgate.net. Understanding these natural pathways at a molecular level could not only provide insights into the biological role of this compound but also inform the development of biomimetic or bioengineered approaches for its sustainable production. Future research will focus on isolating and characterizing these undiscovered biogenetic enzymes and reconstituting their activity in vitro or in microbial hosts.

Advanced In Silico Screening for Novel Chemical Interactions

In silico methods, such as molecular docking and dynamics simulations, have already been applied to study the potential interactions of Edulan I and II with biological targets like P-glycoprotein and the SARS-CoV-2 main protease ahievran.edu.trnih.gov. These studies provide initial insights into potential biological activities based on predicted binding affinities and modes.

Future research can leverage more advanced in silico screening techniques to explore a wider range of potential chemical interactions of this compound. This could involve:

High-throughput virtual screening: Rapidly screening large libraries of target proteins or other molecules against the 3D structure of this compound to identify potential binders or interacting partners researchgate.net.

Molecular dynamics simulations: Studying the dynamic behavior of this compound in complex environments, such as lipid bilayers or in the presence of solvent molecules, to understand its partitioning and diffusion properties researchgate.net.

Quantum mechanics calculations: Gaining a deeper understanding of the electronic structure and reactivity of this compound, which can be crucial for predicting its behavior in various chemical and biological contexts.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate the structural features of this compound and related compounds with specific activities or properties, although this would extend beyond focusing solely on this compound itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.